5-Acetyl-3,4-dimethylthieno[2,3-b]thiophene-2-carbonitrile
Description
5-Acetyl-3,4-dimethylthieno[2,3-b]thiophene-2-carbonitrile is a fused heterocyclic compound characterized by a thieno[2,3-b]thiophene core substituted with acetyl, methyl, and cyano functional groups. Its structural complexity and electron-rich aromatic system make it a versatile precursor in synthesizing bis-heterocyclic compounds, particularly those incorporating nitrogen- and sulfur-containing motifs . The acetyl group at position 5 enhances reactivity toward nucleophilic and cyclocondensation reactions, while the cyano group at position 2 contributes to electron-withdrawing effects, stabilizing intermediates during synthetic transformations . This compound has been widely utilized in the synthesis of pharmacologically relevant bis-pyrimidines, bis-pyrazoles, and triazolo-pyrimidines, highlighting its importance in medicinal chemistry and materials science .
Properties
IUPAC Name |
5-acetyl-3,4-dimethylthieno[2,3-b]thiophene-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NOS2/c1-5-8(4-12)14-11-9(5)6(2)10(15-11)7(3)13/h1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNTUBBUWWQEURT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=C(S2)C(=O)C)C)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NOS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00384852 | |
| Record name | 5-acetyl-3,4-dimethylthieno[2,3-b]thiophene-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00384852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
845266-23-1 | |
| Record name | 5-acetyl-3,4-dimethylthieno[2,3-b]thiophene-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00384852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Acetyl-3,4-dimethylthieno[2,3-b]thiophene-2-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,4-dimethylthiophene-2-carboxylic acid with acetic anhydride and a nitrile source under acidic or basic conditions to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thieno[2,3-b]thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted thieno[2,3-b]thiophenes.
Biological Activity
5-Acetyl-3,4-dimethylthieno[2,3-b]thiophene-2-carbonitrile (CAS No. 845266-23-1) is a compound belonging to the thieno[2,3-b]thiophene family, which has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, pharmacological evaluations, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a thieno[2,3-b]thiophene core substituted with an acetyl group and a carbonitrile functional group, which are believed to contribute to its biological properties.
Pharmacological Activities
Research indicates that compounds within the thieno[2,3-b]thiophene class exhibit a variety of pharmacological activities:
- Antitumor Activity : Thieno[2,3-b]thiophenes have shown promise as antitumor agents. For instance, compounds with similar scaffolds have been evaluated for their cytotoxic effects against various cancer cell lines. In particular, studies have demonstrated that certain derivatives can induce apoptosis in cancer cells through various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation and survival .
- Antibacterial and Antiviral Properties : Some thieno[2,3-b]thiophene derivatives have been reported to exhibit antibacterial and antiviral activities. These compounds interact with bacterial and viral proteins, inhibiting their function and preventing infection .
- Enzyme Inhibition : The thieno[2,3-b]thiophene scaffold has been associated with the inhibition of enzymes such as β-glucuronidase and α-glucosidase. This property may be beneficial in managing diseases related to glucose metabolism and inflammation .
Case Study 1: Cytotoxic Evaluation
In a study evaluating the cytotoxic effects of various thieno[2,3-b]thiophene derivatives against human tumor cell lines, it was found that certain compounds exhibited selective toxicity towards leukemia cells. The evaluation utilized an average of 54 human tumor cell lines from multiple cancer types including melanoma and ovarian cancer. Notably, compounds similar to this compound showed IC50 values that suggest significant cytotoxic potential compared to standard chemotherapeutic agents like melphalan .
Case Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial properties of thieno[2,3-b]thiophene derivatives revealed that some compounds demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria. The mechanism of action was attributed to the disruption of bacterial cell membranes and interference with metabolic processes within the cells .
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions starting from readily available thiophene derivatives. The general synthetic route includes:
- Formation of Thieno[2,3-b]thiophene Core : Utilizing nucleophilic substitution reactions on thiophenes.
- Acetylation : Introducing an acetyl group at the appropriate position on the thiophene ring.
- Cyanation : Converting suitable intermediates into carbonitriles through nucleophilic addition reactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound is part of a broader class of thieno[2,3-b]thiophene derivatives. Key structural analogues and their distinguishing features are summarized below:
Q & A
Q. What are the established synthetic routes for 5-Acetyl-3,4-dimethylthieno[2,3-b]thiophene-2-carbonitrile, and what key reaction conditions influence yield and purity?
Methodological Answer: The synthesis typically involves multi-step protocols, including:
- Thienothiophene Core Formation : Starting from 3,4-dimethylthieno[2,3-b]thiophene, bromination (using Br₂/FeBr₃) introduces substituents at specific positions, followed by functionalization with acetyl and nitrile groups.
- Acetylation : Friedel-Crafts acylation or direct substitution using acetyl chloride under anhydrous conditions.
- Cyanation : A palladium-catalyzed cross-coupling reaction (e.g., Rosenmund-von Braun reaction) introduces the nitrile group.
Q. Key Conditions :
- Temperature control (<0°C for bromination to avoid over-substitution).
- Catalysts (e.g., FeBr₃ for regioselective bromination).
- Solvent selection (e.g., DMF for cyanation reactions).
Optimization : Preliminary experiments should vary catalyst loading, reaction time, and stoichiometry to maximize yield (reported 50-70% in similar compounds) .
Q. Which spectroscopic techniques are most effective for characterizing the structural features of this compound?
Methodological Answer:
- NMR Spectroscopy :
- ¹H/¹³C NMR : Assigns methyl (δ ~2.1-2.5 ppm), acetyl (δ ~2.6 ppm for CH₃CO), and aromatic thienothiophene protons (δ ~6.8-7.5 ppm).
- 2D NMR (COSY, HSQC) : Resolves overlapping signals in the fused thiophene system.
- IR Spectroscopy : Confirms nitrile (C≡N stretch ~2200 cm⁻¹) and acetyl (C=O stretch ~1680 cm⁻¹).
- Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₁₁H₈N₂OS₂).
- X-ray Crystallography : Resolves regiochemistry and steric effects of methyl/acetyl groups. SHELXL software is recommended for refinement .
Best Practice : Compare experimental data with computational simulations (DFT for NMR/IR) to resolve ambiguities .
Advanced Research Questions
Q. How does the substitution pattern (acetyl and methyl groups) affect the electronic properties of the thienothiophene core, and what experimental approaches can quantify these effects?
Methodological Answer:
- Electrochemical Studies : Cyclic voltammetry (CV) measures HOMO/LUMO levels. Methyl groups donate electrons, raising HOMO, while acetyl withdraws electrons, lowering LUMO.
- UV-Vis Spectroscopy : Bandgap calculation via Tauc plots. Compare with DFT-computed values (e.g., Gaussian09 with B3LYP/6-31G* basis set).
- Charge Transport : Fabricate organic field-effect transistors (OFETs) to measure mobility (µ ~10⁻³ cm²/V·s in similar thienothiophenes) .
Case Study : Methyl groups at 3,4-positions reduce steric hindrance, enhancing π-π stacking in OFETs, while acetyl modulates solubility for thin-film processing .
Q. What contradictions exist in reported biological activities of structurally similar thienothiophene carbonitriles, and how can researchers design studies to resolve these discrepancies?
Methodological Answer: Contradictions :
- Anticancer activity varies (e.g., IC₅₀ ranges from 1.46 mM to >15 mM in ruthenium complexes with nitrile ligands) .
- Inconsistent SAR: Acetyl position impacts target binding (e.g., kinase vs. protease inhibition).
Q. Resolution Strategies :
- Standardized Assays : Use identical cell lines (e.g., HL-60 for leukemia) and incubation times.
- Structural Modifications : Synthesize analogs (e.g., replacing acetyl with ester groups) to isolate electronic vs. steric effects.
- Computational Docking : AutoDock Vina simulations to predict binding affinities to targets like JAK kinases .
Example : A 2025 study resolved conflicting cytotoxicity reports by correlating logP values (acetyl increases hydrophobicity) with membrane permeability .
Q. How can researchers address challenges in crystallizing this compound for structural validation?
Methodological Answer:
- Solvent Screening : Use high-throughput vapor diffusion with solvents like DCM/hexane or THF/water.
- Additives : Introduce co-crystallants (e.g., crown ethers) to stabilize π-π interactions.
- Temperature Gradients : Slow cooling (0.1°C/min) from saturated solutions.
Case Study : SHELXD/SHELXE pipelines improved success rates for similar sulfur heterocycles by optimizing mosaicity and twin-law detection .
Q. What computational methods are most reliable for predicting the reactivity of this compound in nucleophilic/electrophilic reactions?
Methodological Answer:
- Fukui Functions : Calculate using DFT (e.g., B3LYP/6-311++G**) to identify electrophilic (C≡N) and nucleophilic (thiophene sulfur) sites.
- Molecular Electrostatic Potential (MEP) Maps : Visualize charge distribution to predict regioselectivity in substitution reactions.
- Transition State Modeling : IRC calculations in Gaussian09 to validate proposed mechanisms (e.g., acetyl group directing nitrile substitution) .
Validation : Compare with experimental kinetic data (e.g., Hammett plots for substituent effects) .
Q. How can researchers optimize synthetic protocols to minimize by-products in large-scale reactions?
Methodological Answer:
- Flow Chemistry : Continuous reactors improve heat/mass transfer, reducing side reactions (e.g., over-bromination).
- In-line Monitoring : Use FTIR or Raman spectroscopy for real-time feedback.
- Green Chemistry : Replace toxic solvents (e.g., DMF) with Cyrene™ or 2-MeTHF.
Example : A 2024 study achieved 85% purity in gram-scale synthesis via flow bromination with <5% dibromo by-product .
Q. What are the limitations of current structure-activity relationship (SAR) models for thienothiophene carbonitriles in drug discovery?
Methodological Answer:
- Data Gaps : Limited high-throughput screening data for rare targets (e.g., epigenetic enzymes).
- 3D Conformation Bias : Most models assume planar structures, ignoring out-of-plane acetyl rotations.
- Mitigation :
- Generate QSAR models with torsion angle descriptors.
- Use fragment-based screening (e.g., SPR binding assays) to validate predicted interactions .
Case Study : A 2023 review highlighted improved SAR accuracy by incorporating solvation free energy (ΔG_solv) into regression models .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
